

Spectroscopic data (NMR, IR, MS) for 1H-Indazol-5-ol characterization.

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Compound of Interest

Compound Name: 1H-Indazol-5-ol

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Spectroscopic Characterization of 1H-Indazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **1H-Indazol-5-ol**. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for confirming the structure, purity, and identity of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The structural confirmation of **1H-Indazol-5-ol** is achieved through a combination of spectroscopic techniques. The key data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for **1H-Indazol-5-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.8 (br s)	Broad Singlet	-	N1-H
9.15 (s)	Singlet	-	O5-H
7.84 (s)	Singlet	-	H-3
7.34 (d)	Doublet	8.8	H-7
6.96 (d)	Doublet	2.2	H-4
6.88 (dd)	Doublet of Doublets	8.8, 2.2	H-6

Solvent: DMSO-d₆[\[1\]](#)

Table 2: ¹³C NMR Data for **1H-Indazol-5-ol**

While specific experimental ¹³C NMR data for **1H-Indazol-5-ol** is not readily available in the searched literature, predictions based on structure and data from related indazole derivatives suggest the following approximate chemical shifts.

Chemical Shift (δ) ppm	Assignment
~152	C-5
~141	C-7a
~135	C-3
~122	C-3a
~121	C-7
~113	C-6
~101	C-4

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **1H-Indazol-5-ol** is expected to show characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds.

Table 3: Characteristic IR Absorption Bands for **1H-Indazol-5-ol**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3200-3600 (broad)	O-H stretch	Phenolic hydroxyl
3100-3150 (broad)	N-H stretch	Indazole N-H
3000-3100	C-H stretch	Aromatic C-H
1620-1640	C=C stretch	Aromatic ring
1450-1580	C=C stretch	Aromatic ring
~1250	C-O stretch	Phenolic C-O

Note: These are characteristic ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1H-Indazol-5-ol** (C₇H₆N₂O), the expected exact mass is 134.0480 Da.^[2]

Table 4: Mass Spectrometry Data for **1H-Indazol-5-ol**

m/z	Interpretation
134	[M] ⁺ (Molecular Ion)
106	[M - N ₂] ⁺
78	[M - N ₂ - CO] ⁺
77	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is predicted based on the known fragmentation of the indazole core and the presence of a hydroxyl group.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **1H-Indazol-5-ol** are provided below.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **1H-Indazol-5-ol** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **Data Acquisition:**
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired.
 - ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom.
- **Data Processing:** The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **1H-Indazol-5-ol** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

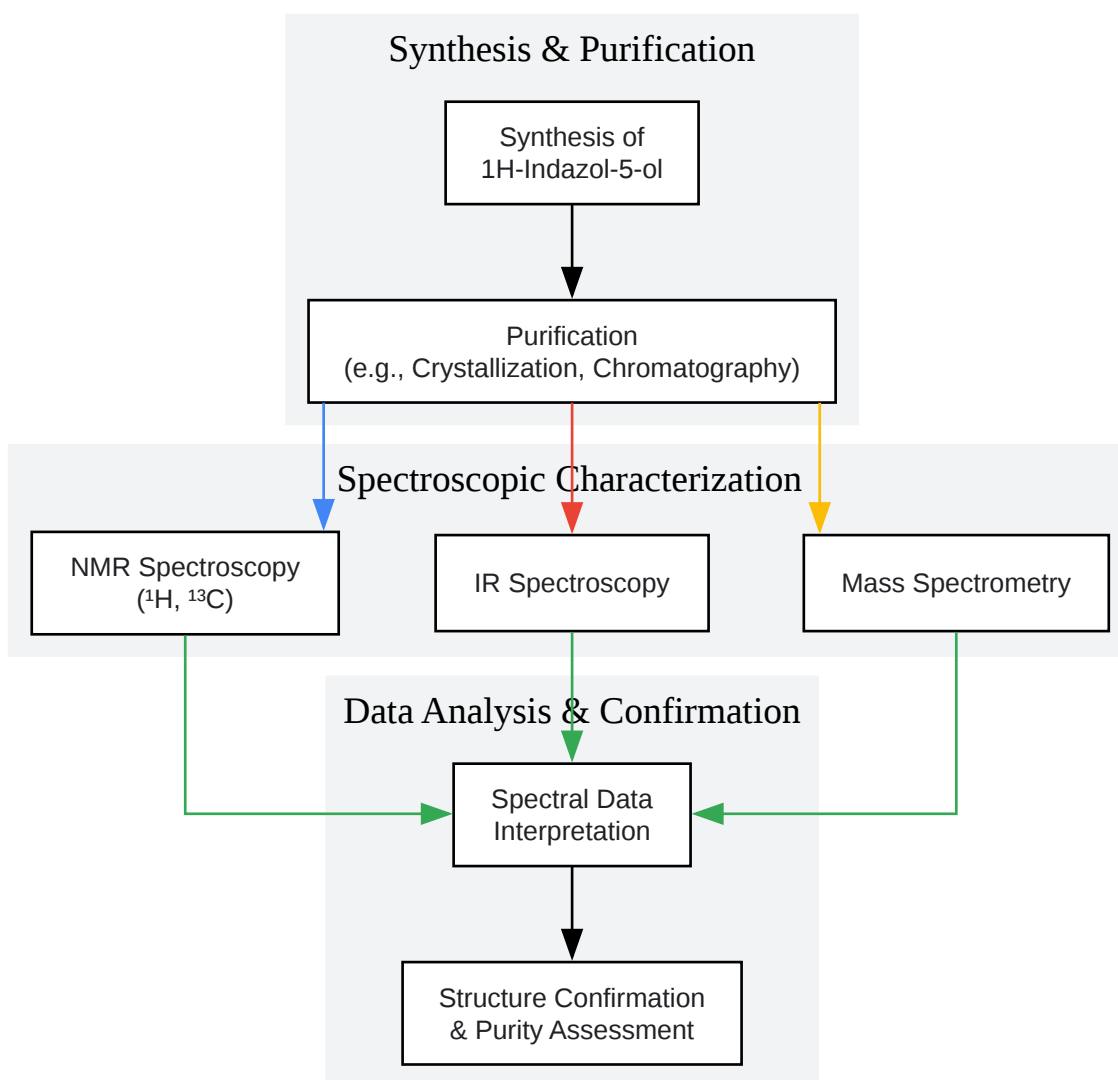
- **Data Acquisition:** A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **1H-Indazol-5-ol** is depicted in the following diagram.



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Caption: General workflow for the synthesis and spectroscopic characterization of **1H-Indazol-5-ol**.

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References

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